4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline
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Overview
Description
4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline is a heterocyclic compound that features a triazole ring fused to a pyridazine ring, with an aniline group attached via an oxygen linker.
Preparation Methods
The synthesis of 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline typically involves the formation of the triazolo-pyridazine core followed by the introduction of the aniline group. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridazine precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)aniline include:
- [1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid
- 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate
- 6-Chloro[1,2,4]triazolo[4,3-b]pyridazine These compounds share the triazolo-pyridazine core but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential uses .
Properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-8-1-3-9(4-2-8)17-11-6-5-10-14-13-7-16(10)15-11/h1-7H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRAJIHRVONSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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